molecular formula C6H2BrF4N B1381788 2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine CAS No. 1227599-75-8

2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine

Cat. No. B1381788
CAS RN: 1227599-75-8
M. Wt: 243.98 g/mol
InChI Key: ZHUSCLPQTUXHIS-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H3BrF3N . It is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .


Synthesis Analysis

The synthesis of 2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine involves regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide to provide the corresponding nicotinic acid .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine consists of a pyridine ring substituted with a bromo group at the 2-position and a trifluoromethyl group at the 4-position .


Chemical Reactions Analysis

2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine is employed as a key intermediate for the preparation of pyrazolopyridines . It acts as a reactant in the preparation of aminopyridines through amination reactions .


Physical And Chemical Properties Analysis

2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine has a molecular weight of 225.99 . It is a liquid at room temperature with a density of 1.827 g/mL at 25 °C . The refractive index is 1.478 .

Scientific Research Applications

Synthesis of Trifluoromethyl-substituted Pyridines

Trifluoromethyl-substituted pyridines can be synthesized from iodopyridines and bromopyridines through displacement reactions. The preparation of these compounds is crucial for developing materials with enhanced electronic properties, demonstrating the foundational role of 2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine in synthesizing electronically significant compounds (Cottet & Schlosser, 2002).

Spectroscopic and Optical Studies

The compound's optical and spectroscopic properties have been characterized to understand its electronic structure and potential applications in materials science. These studies are instrumental in designing new materials with specific optical characteristics for use in electronic devices and sensors (Vural & Kara, 2017).

Catalytic Applications in Organic Synthesis

2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine has been utilized in catalytic systems for amination reactions, showcasing its utility in constructing nitrogen-containing heterocycles. These reactions are pivotal for synthesizing pharmaceuticals and agrochemicals, highlighting the compound's versatility in facilitating complex synthetic transformations (Lyakhovich et al., 2019).

Deprotonative Functionalization

The deprotonative functionalization of pyridine derivatives, including those with 2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine, enables the synthesis of complex molecules under mild conditions. This approach is valuable for constructing molecules with potential biological activity, offering pathways for developing new drugs and bioactive molecules (Shigeno et al., 2019).

High-pressure Reactions for Adduct Formation

Exploring the reactivity of halopyridines, including 2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine, under high pressure has led to the discovery of new adducts. These findings expand the scope of synthetic chemistry, enabling the preparation of novel compounds for further investigation in various applications (Matsumoto, Ikemi-Kono, & Uchida, 1978).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. The target organs are the respiratory system .

Future Directions

The future directions of 2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine research are likely to focus on its applications in the agrochemical and pharmaceutical industries. It is expected that many novel applications of this compound will be discovered in the future .

properties

IUPAC Name

2-bromo-4-fluoro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4N/c7-5-4(6(9,10)11)3(8)1-2-12-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUSCLPQTUXHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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